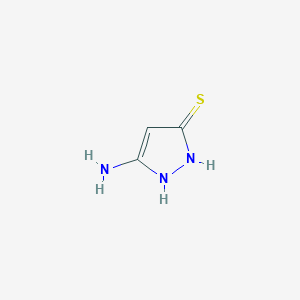
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide: is a complex organic compound that belongs to the class of azaphosphinanes This compound is characterized by the presence of a tert-butyl group, a formylphenyl group, and an azaphosphinane ring structure
Preparation Methods
The synthesis of tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azaphosphinane ring: This can be achieved through the reaction of appropriate amines with phosphorus trichloride, followed by oxidation.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Attachment of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The azaphosphinane ring structure may also interact with specific binding sites, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
The uniqueness of this compound lies in its specific structural features, such as the combination of the formyl group and the azaphosphinane ring, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C16H22NO4P |
|---|---|
Molecular Weight |
323.32 g/mol |
IUPAC Name |
tert-butyl 4-(4-formylphenyl)-4-oxo-1,4λ5-azaphosphinane-1-carboxylate |
InChI |
InChI=1S/C16H22NO4P/c1-16(2,3)21-15(19)17-8-10-22(20,11-9-17)14-6-4-13(12-18)5-7-14/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
WULFPZZPLIOCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCP(=O)(CC1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


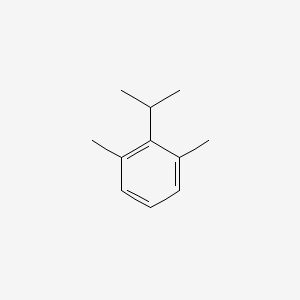

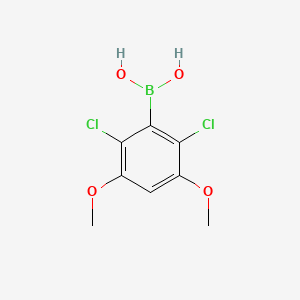
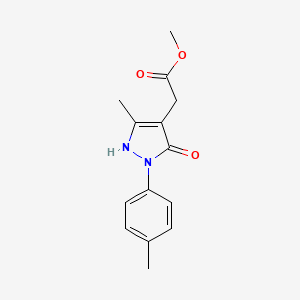
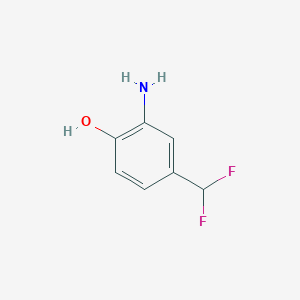
![1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341853.png)
![2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol](/img/structure/B13341855.png)
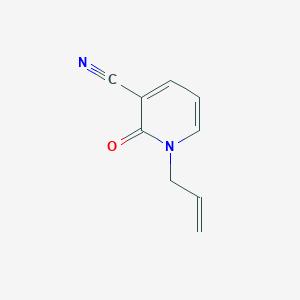
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
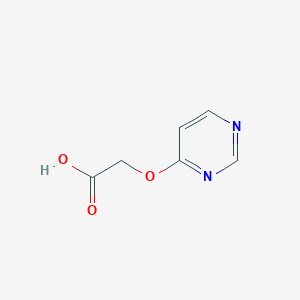

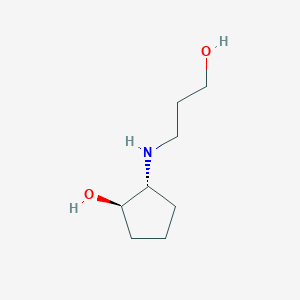
![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
